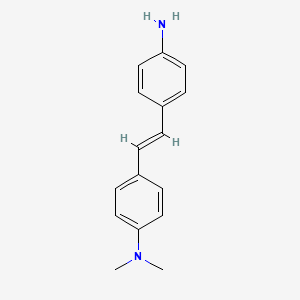

4-Amino-4'-(N,N-dimethylamino)stilbene

Overview

Description

4-Amino-4’-(N,N-dimethylamino)stilbene, also known as N,N-Dimethyl-4,4’-stilbenediamine, is a chemical compound with the molecular formula C16H18N2 . It may be used as a proton/acid indicator and physical chemistry probe to study state energy and photoexcitation dynamics of molecules .

Molecular Structure Analysis

The molecular structure of 4-Amino-4’-(N,N-dimethylamino)stilbene consists of a stilbene backbone with an amino group and a dimethylamino group at the 4 and 4’ positions respectively . The molecular weight of this compound is 238.33 .Physical and Chemical Properties Analysis

4-Amino-4’-(N,N-dimethylamino)stilbene is a solid at 20 degrees Celsius . It has a molecular weight of 238.33 . The compound should be stored under inert gas and away from sources of ignition .Scientific Research Applications

Fluorescence Enhancement and Photochemical Behavior

The study by Yang, Chiou, and Liau (2002) highlights the fluorescence enhancement of trans-4-aminostilbene derivatives through N-phenyl substitutions, revealing a significant "amino conjugation effect." This effect is attributed to a more planar ground-state geometry around the nitrogen atom, leading to a red shift in the absorption and fluorescence spectra and a decrease in photoisomerization quantum yields at room temperature, contrasting with behaviors observed in unconstrained monosubstituted trans-stilbenes (Yang, Chiou, & Liau, 2002).

Structural and Spectroscopic Analysis

Solovyeva et al. (2019) conducted a structural and spectroscopic analysis of three amino derivatives of trans-stilbene, supported by DFT calculations. This study provides new insights into the properties of stilbenes, showing that the molecular structures include a practically planar stilbene moiety with almost coplanar amino groups, useful for applications in materials science and biomedical research (Solovyeva et al., 2019).

Alzheimer's Disease Imaging Agents

Ono et al. (2003) synthesized and evaluated a series of stilbene derivatives targeting amyloid plaques in Alzheimer's disease. The derivatives, including 4-N,N-dimethylamino-4'-methoxy and corresponding 4-N-monomethylamino-, 4'-hydroxy stilbenes, showed high binding affinities towards Abeta aggregates, suggesting their potential as diagnostic imaging agents for mapping amyloid plaques in Alzheimer's disease patients (Ono et al., 2003).

Nonlinear Optical Properties

The nonlinear optical properties of symmetrically substituted stilbenes, including studies on the synthesis and characterization of new organic dyes DMAHAS and DMANHAS, have been explored. These studies investigate the linear absorption, single-photon-induced fluorescence, and two-photon-induced fluorescence, contributing valuable information to the development of materials for optical applications (Yan, 2003).

Chemical Engineering of Fluorescence Dyes

Research by Letard, Lapouyade, and Rettig (1993) on the chemical engineering of fluorescence dyes, including 4-(N, N-dimethylamino)stilbene, has provided insights into solvatochromism and the design of fluorescence probes for calcium sensing, demonstrating the significant potential of these compounds in fluorescence applications (Letard, Lapouyade, & Rettig, 1993).

Properties

IUPAC Name |

4-[2-[4-(dimethylamino)phenyl]ethenyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2/c1-18(2)16-11-7-14(8-12-16)4-3-13-5-9-15(17)10-6-13/h3-12H,17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCHSJPKVJSMRDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7066807 | |

| Record name | Benzenamine, 4-[2-(4-aminophenyl)ethenyl]-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.33 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22525-43-5 | |

| Record name | 4-[2-(4-Aminophenyl)ethenyl]-N,N-dimethylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22525-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4-(2-(4-aminophenyl)ethenyl)-N,N-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022525435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-[2-(4-aminophenyl)ethenyl]-N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 4-[2-(4-aminophenyl)ethenyl]-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

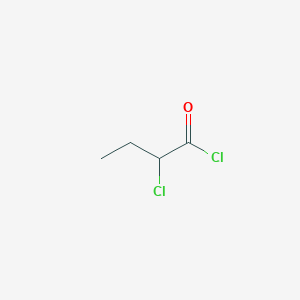

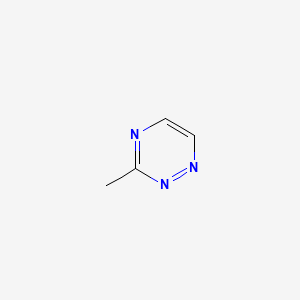

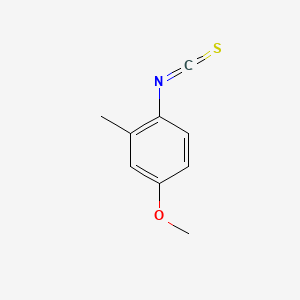

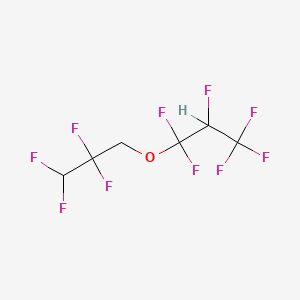

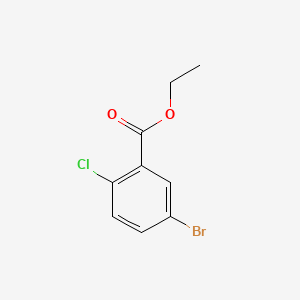

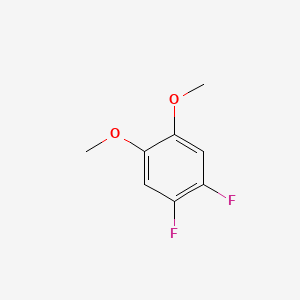

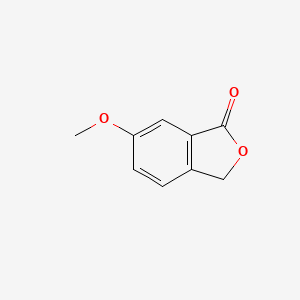

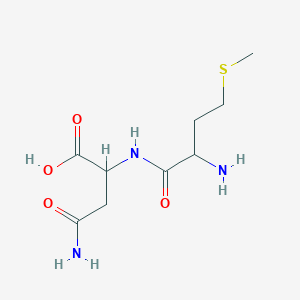

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

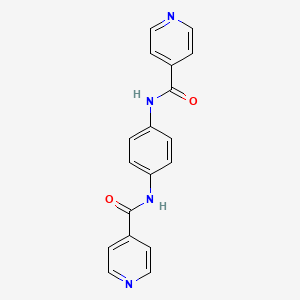

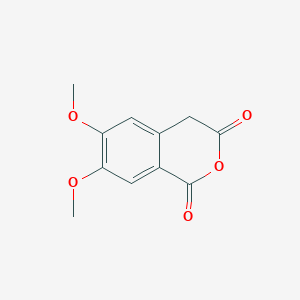

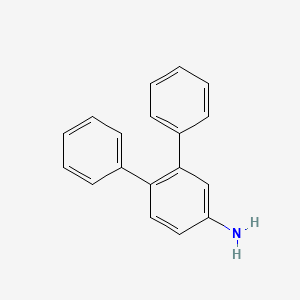

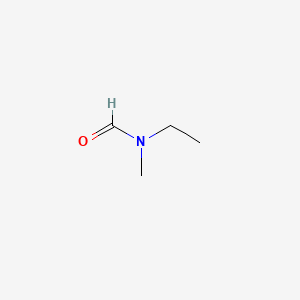

Feasible Synthetic Routes

Q1: Why is 4-amino-4'-(N,N-dimethylamino)stilbene being investigated as a component of MRI contrast agents?

A1: Current MRI contrast agents often struggle to cross cell membranes, limiting their ability to visualize intracellular processes. [] this compound, an amphipathic stilbene molecule, has shown the ability to penetrate cell membranes. [] By conjugating this molecule to gadolinium-based contrast agents, researchers aim to develop agents capable of intracellular delivery, potentially enabling visualization of processes like cell patterning, cell fate mapping, and gene therapy. []

Q2: How was the effectiveness of this compound as a transduction moiety evaluated in this study?

A2: The researchers used synchrotron radiation x-ray fluorescence (SR-XRF) to directly visualize and quantify the cellular uptake of the contrast agents conjugated with this compound. [] This technique offered superior sensitivity and spatial resolution compared to traditional methods like gamma counting. [] Additionally, the transduction efficiency was assessed by analyzing T1 relaxation times and employing inductively coupled plasma mass spectrometry to determine the intracellular concentration of the gadolinium-based contrast agents. [] This multi-faceted approach allowed for a comprehensive evaluation of the ability of this compound to facilitate intracellular delivery.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.